Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Leaving Group Ability Hammett Equation Nucleophilic Substitution

This chiral sulfonate ester serves as a critical electrophilic building block, specifically validated as a key intermediate in Empagliflozin synthesis. Its balanced tosylate leaving group (Hammett σp +0.29) enables controlled SN2 reactions, bridging the gap between overly reactive triflates and sluggish mesylates. Supplied at >98.0% (HPLC), ensuring stereochemical fidelity for reproducible yields and minimal impurity profiles in complex medicinal chemistry campaigns.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 112052-11-6
Cat. No. B040356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-3-yl 4-methylbenzenesulfonate
CAS112052-11-6
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2
InChIInChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3
InChIKeyWWCNXHYRAKUQDB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS 112052-11-6): A Chiral Building Block and Alkylating Agent


Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS 112052-11-6), also known as (S)-tetrahydrofuran-3-yl tosylate, is a chiral sulfonate ester derived from 3-hydroxytetrahydrofuran [1]. This compound functions primarily as an electrophilic building block in organic synthesis, where the tosylate group serves as a potent leaving group in nucleophilic substitution reactions . It is commercially available with a purity specification of >98.0% (HPLC) , making it suitable for precise research and development applications.

Why In-Class Sulfonate Esters Are Not Direct Substitutes for Tetrahydrofuran-3-yl 4-methylbenzenesulfonate


While several sulfonate esters (e.g., mesylates, triflates) share a common leaving-group mechanism, their divergent reactivity, physical properties, and commercial availability preclude direct substitution in synthetic protocols. For instance, the Hammett σp value, a measure of electron-withdrawing capacity, differs significantly between tosylate (+0.29) and triflate (+0.47), directly impacting reaction rates [1]. Furthermore, the specific chiral (S)-tetrahydrofuran-3-yl framework is essential for applications requiring stereochemical control, as seen in its use as a key intermediate in the synthesis of Empagliflozin [2]. Therefore, a generic selection of a sulfonate ester would introduce significant variability in yield, selectivity, and impurity profile, as detailed below.

Quantitative Differentiation of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS 112052-11-6) from Key Analogs


Leaving Group Ability: Tosylate vs. Mesylate and Triflate Electronic Effects

The electron-withdrawing power of a leaving group, quantified by its Hammett σp constant, directly influences the rate of nucleophilic substitution reactions. The tosylate group (σp = +0.29) offers an intermediate reactivity profile compared to the less reactive mesylate (σp = +0.33) and the significantly more reactive triflate (σp = +0.47) [1]. This intermediate value allows for controlled reaction kinetics, minimizing side reactions that can occur with highly reactive triflates while avoiding the sluggish reactivity of mesylates in demanding SN2 processes. The relative leaving group ability trend is widely established as Triflate > Mesylate > Tosylate [2].

Leaving Group Ability Hammett Equation Nucleophilic Substitution

Patent-Documented Synthesis: A Process Free of Tritosyl Impurity

A patented, improved process for synthesizing [tetrahydrofuran-3-yl]-4-methylbenzenesulfonate (formula A) is claimed to yield a product that is "substantially free of a tritosyl impurity having the structure of formula (B)" [1]. This process, which utilizes an inorganic base, is explicitly designed for the preparation of both racemic and enantiomerically pure forms (R-isomer AR and S-isomer AS) [1]. In contrast, standard literature syntheses often lack this specific purity claim or rely on organic bases like pyridine or triethylamine, which can lead to different impurity profiles and yields (e.g., a 26% yield for a racemic mixture) .

Process Chemistry Impurity Control Patent Synthesis

Stereochemical Purity: Enantiomeric Excess for Chiral (S)-Isomer

For applications requiring absolute stereochemistry, the (S)-enantiomer of tetrahydrofuran-3-yl tosylate (CAS 112052-11-6) is commercially available with a high level of purity, typically specified as >98.0% by HPLC . This is a critical specification for its use as an intermediate in synthesizing complex chiral molecules like Empagliflozin [1]. While the racemic mixture (CAS 13694-84-3) is also available, its use in stereoselective synthesis would be counterproductive, leading to a mixture of diastereomers or requiring a subsequent resolution step.

Chiral Synthesis Stereochemistry Enantiomeric Purity

Physical State and Handling: Crystalline Tosylate vs. Liquid Mesylate

The physical state of a reagent significantly impacts its handling, storage, and accurate weighing in a laboratory or production setting. Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a solid, described as a "White to Light yellow powder to crystal" . In contrast, its closely related analog, tetrahydrofuran-3-yl methanesulfonate (CAS 156380-34-6), is a liquid (often described as a "yellow to colorless viscous oil") . This solid-state nature of the tosylate derivative offers a distinct advantage for precise formulation and long-term stability.

Physical Properties Handling Stability

Validated Application Scenarios for Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS 112052-11-6) Based on Evidence


Synthesis of Empagliflozin Intermediates

As documented in a patent, (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate is a crucial intermediate in the preparation of Empagliflozin [1]. The compound is specifically converted to (3S)-3-[4-[(2-chloro-5-iodo-phenyl)methyl]phenoxy]tetrahydrofuran, demonstrating its established role in the multi-step synthesis of this SGLT2 inhibitor. This application leverages the chiral integrity and reactive tosylate group for a defined alkylation step.

Nucleophilic Substitution for Ether and Amine Synthesis

The tosylate group in this compound serves as an excellent leaving group in SN2 reactions, enabling the formation of new carbon-oxygen and carbon-nitrogen bonds with a wide range of nucleophiles [1]. Its intermediate Hammett σp value (+0.29) [2] suggests it is a balanced reagent for nucleophilic substitutions where triflates would be too reactive and mesylates too sluggish, making it ideal for constructing complex tetrahydrofuran-containing scaffolds in medicinal chemistry programs.

Quality Control and Analytical Reference Standard

Due to its high commercial purity (>98.0% HPLC) [1] and its status as a key synthetic intermediate, this compound is well-suited for use as an analytical reference standard. It can be employed to identify and quantify related substances or impurities (e.g., in Empagliflozin drug substance) using HPLC or LC-MS methods, ensuring adherence to pharmacopoeial and regulatory guidelines.

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